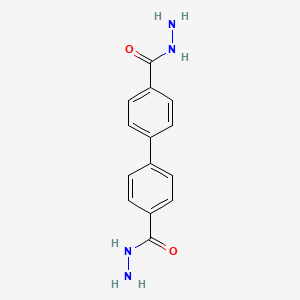

Biphenyl-4,4'-dicarbohydrazide

Description

Historical Context of Biphenyl-4,4'-dicarbohydrazide Synthesis and Early Research Trajectories

The scientific journey of this compound is intrinsically linked to the development and synthesis of its precursor, Biphenyl-4,4'-dicarboxylic acid (BPDC). The chemistry of biphenyl (B1667301) derivatives itself has a long history, with foundational carbon-carbon bond-forming methods like the Wurtz-Fittig and Ullmann reactions being developed in the 19th and early 20th centuries. rsc.org More modern techniques, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, have since become highly effective methods for creating the core biphenyl structure. rsc.org

Early and established industrial synthesis routes for the BPDC precursor did not rely on cross-coupling but rather on the oxidation of more accessible biphenyl derivatives. These methods include the oxidation of 4,4'-diacetylbiphenyl (B124710) or the oxidation of 4,4'-diisopropylbiphenyl (B92181) using molecular oxygen in the presence of cobalt and manganese catalysts. google.com These processes made BPDC available as a raw material for high-performance polymers, such as heat-resistant polyesters and aramid resins, which represented the initial focus of research for this class of compounds. google.com

The synthesis of this compound is a direct extension of this work. It is typically prepared through the hydrazinolysis of Biphenyl-4,4'-dicarboxylic acid derivatives, most commonly the corresponding diester (Dimethyl biphenyl-4,4'-dicarboxylate) or diacyl chloride, by reacting them with hydrazine (B178648). This standard transformation converts the carboxylic acid functionalities into carbohydrazide (B1668358) groups, yielding the title compound.

| Method | Precursor | Reagents | Key Features |

| Oxidation | 4,4'-Diisopropylbiphenyl | Molecular Oxygen, Co/Mn catalysts | Utilizes readily available starting materials; suitable for industrial scale. google.com |

| Oxidation | 4,4'-Diacetylbiphenyl | Hypochlorite | An early laboratory method for preparing the dicarboxylic acid. google.com |

| Friedel-Crafts Acylation & Oxidation | 4-Diphenic acid | 1. Oxalyl chloride, AlCl₃; 2. Oxidant (e.g., H₂O₂) | A two-step laboratory synthesis starting from a related biphenyl compound. google.com |

| Suzuki-Miyaura Coupling | p-Bromobenzoic acid & p-Hydroxybenzeneboronic acid | Palladium catalyst, Base | A versatile method offering high yields but can be expensive for large-scale production. google.com |

| Hydrazinolysis | Biphenyl-4,4'-dicarboxylic acid diester | Hydrazine hydrate (B1144303) | The final step to convert the precursor into this compound. |

Structural Significance of the 4,4'-Biphenyl Core and Dicarbohydrazide Functionality

The chemical utility of this compound is a direct result of its distinct molecular architecture, which can be understood by examining its two primary components.

The 4,4'-Biphenyl Core is a rigid and linear aromatic scaffold. This planarity and linearity are crucial for creating highly ordered, crystalline materials. The biphenyl unit provides exceptional thermal stability and creates a defined, predictable distance between the two ends of the molecule. This predictable geometry is a key feature in the design of porous materials and coordination polymers. sigmaaldrich.com Furthermore, the delocalized pi-electron system across the two phenyl rings allows for electronic communication and can impart useful photophysical properties to materials derived from it.

The Dicarbohydrazide Functionality (-CONHNH₂) at opposite ends of the biphenyl core introduces reactive and versatile chemical handles. Unlike the acidic carboxyl groups of its precursor, the hydrazide groups are rich in nitrogen and hydrogen atoms capable of acting as both hydrogen bond donors and acceptors. rsc.org This makes them powerful tools for directing the self-assembly of molecules into specific supramolecular structures. Crucially, hydrazide moieties are excellent chelating ligands, capable of coordinating with metal ions through both the carbonyl oxygen and the terminal amino nitrogen. rsc.org This binding ability is fundamental to its use in constructing metal-organic materials.

Overview of this compound as a Versatile Synthon in Organic and Materials Chemistry

In the context of crystal engineering and materials design, a "synthon" refers to a core molecular unit whose intermolecular interactions can be reliably predicted and used to build larger, functional superstructures. acs.orgacs.org this compound is an exemplary versatile synthon because it combines a rigid, geometrically defined spacer (the biphenyl core) with highly directional and functional end groups (the dicarbohydrazides).

Its utility as a building block is most evident when compared to its precursor, BPDC, which is widely employed as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). sigmaaldrich.comsigmaaldrich.comresearchgate.netmdpi.com MOFs are crystalline materials constructed by linking metal ions or clusters with organic molecules. By replacing the dicarboxylate linker with a dicarbohydrazide linker, chemists can create analogous frameworks with potentially novel properties. The hydrazide's different coordination mode and its capacity for post-synthetic modification offer opportunities to fine-tune the characteristics of the resulting material, such as its catalytic activity, gas sorption selectivity, or sensing capabilities.

Beyond MOFs, the reactive nature of the hydrazide groups allows the synthon to be used in the preparation of other complex molecules. For instance, hydrazides can be reacted with aldehydes and ketones to form hydrazones, or they can serve as precursors for the synthesis of various heterocyclic rings, such as triazoles or pyrazoles, which are common motifs in pharmaceuticals and functional dyes.

Scope and Focus of Current Academic Research on this compound

While academic literature focusing specifically on this compound is still emerging, the scope of its potential applications can be clearly inferred from the extensive and ongoing research into materials derived from its parent linker, Biphenyl-4,4'-dicarboxylic acid. The primary focus of this research is the development of advanced functional materials.

Current research on BPDC-based materials is concentrated in several key areas:

Energy Storage: Nickel-BPDC MOFs have been synthesized via hydrothermal methods and investigated as high-performance supercapacitor electrodes. researchgate.netmdpi.com These materials exhibit high specific capacitance and good cycling stability, attributed to their tunable pore size and high surface area. mdpi.com

Catalysis: MOFs and coordination polymers built from BPDC linkers are being explored as heterogeneous catalysts. acs.org The defined pore structure and accessible metal sites can facilitate specific chemical reactions, such as the Henry reaction. acs.org Furthermore, novel metal-organic systems like Cu-BPDC have shown promise as visible-light-driven photocatalysts for the degradation of organic pollutants. rsc.org

Framework Design and Control: A significant area of research involves understanding and controlling the assembly of BPDC-based frameworks. For example, studies on the Fe-BPDC system have shown how synthetic conditions can be modulated to control network interpenetration, a feature that critically impacts the material's porosity and properties. amazonaws.com

Liquid Crystals and Polymers: The rigidity of the BPDC unit continues to make it a valuable component in the synthesis of nematic aromatic polyesters for liquid crystal polymer applications in electronics and optical devices. sigmaaldrich.comsigmaaldrich.com

Future research on this compound is expected to explore its utility in these same applications, with a particular focus on how the substitution of carboxylate groups with carbohydrazide groups modifies the resulting material's performance.

| Research Area | Material System | Key Findings |

| Supercapacitors | Nickel-Biphenyl-4,4'-dicarboxylate MOF (Ni-BPDC) | Exhibits a high specific capacitance of 488 F·g⁻¹ and retains 85% of its capacitance after 2000 cycles. mdpi.com |

| Photocatalysis | Copper-Biphenyl-4,4'-dicarboxylate MOS (Cu-BPDC) | Acts as a visible-light photocatalyst for degrading toxic dyes like rose bengal and eosin (B541160) Y. rsc.org |

| Heterogeneous Catalysis | Zinc-Biphenyl-dicarboxylate Coordination Polymer | Functions as a recyclable catalyst for the Henry reaction between 4-nitrobenzaldehyde (B150856) and nitroethane. acs.org |

| Framework Control | Iron-Biphenyl-4,4'-dicarboxylate MOF (Fe-BPDC) | Synthetic modulation can control the formation of interpenetrated vs. non-interpenetrated frameworks, tuning porosity. amazonaws.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(hydrazinecarbonyl)phenyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c15-17-13(19)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHAJPFARLTGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)NN)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Biphenyl 4,4 Dicarbohydrazide and Its Precursors

Conventional Pathways for the Synthesis of Biphenyl-4,4'-dicarbohydrazide

The traditional synthesis of this compound relies on two main strategies starting from Biphenyl-4,4'-dicarboxylic acid or its derivatives. These methods involve either a two-step esterification-hydrazinolysis process or a direct condensation reaction using an activated acyl chloride intermediate.

Esterification-Hydrazinolysis Routes from Biphenyl-4,4'-dicarboxylic Acid Derivatives

One of the most widely used methods for preparing carbohydrazides is the hydrazinolysis of corresponding esters. egranth.ac.in This two-step approach is frequently favored for the synthesis of this compound.

The process begins with the esterification of Biphenyl-4,4'-dicarboxylic acid. This is typically achieved by reacting the dicarboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like sulfuric acid. This reaction yields the corresponding dialkyl ester, Dimethyl biphenyl-4,4'-dicarboxylate or Diethyl biphenyl-4,4'-dicarboxylate.

In the second step, the isolated diester undergoes hydrazinolysis. This involves reacting the diester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent. researchgate.netresearchgate.net The nucleophilic hydrazine displaces the alcohol moieties to form the stable this compound, which often precipitates from the reaction mixture and can be collected by filtration. quora.com A patent describing the preparation of hydrazide compounds from esters suggests that heating the reactants under reflux for 0.5 to 2 hours is effective, with yields potentially exceeding 90%. google.com

Table 1: Representative Conditions for Esterification-Hydrazinolysis Route

| Step | Reactants | Catalyst/Reagent | Solvent | Conditions | Product |

| Esterification | Biphenyl-4,4'-dicarboxylic acid, Methanol | Concentrated H₂SO₄ | Methanol | Reflux | Dimethyl biphenyl-4,4'-dicarboxylate |

| Hydrazinolysis | Dimethyl biphenyl-4,4'-dicarboxylate | Hydrazine Hydrate | Ethanol/Methanol | Reflux / Heat | This compound |

Direct Acyl Chloride-Hydrazine Condensation Approaches

An alternative, more direct route involves the conversion of Biphenyl-4,4'-dicarboxylic acid into its more reactive diacyl chloride derivative, Biphenyl-4,4'-dicarbonyl chloride. This activation is commonly performed using reagents like thionyl chloride or oxalyl chloride. google.comnih.gov

The resulting Biphenyl-4,4'-dicarbonyl chloride is then reacted directly with hydrazine. This condensation reaction is typically rapid. However, a significant challenge with this method is controlling the reactivity to prevent side reactions, particularly the formation of 1,2-diacylhydrazine by-products where a single hydrazine molecule reacts with two acyl chloride molecules. egranth.ac.in Careful control of reaction conditions, such as low temperatures and slow addition of the acyl chloride to an excess of hydrazine, is crucial to favor the formation of the desired monohydrazide at each end of the biphenyl (B1667301) structure. google.com

Optimization Strategies for High-Yield and Purity this compound Synthesis

Achieving high yield and purity is paramount in the synthesis of this compound. Optimization efforts focus on fine-tuning reaction parameters and employing effective purification techniques.

Solvent Effects and Reaction Condition Tuning

The choice of solvent and reaction conditions plays a critical role in directing the reaction pathway and maximizing yield.

In Esterification-Hydrazinolysis: The solvent choice can impact reaction rates and product solubility. In hydrazinolysis, alcoholic solvents like methanol or ethanol are common because they effectively dissolve the ester precursor while often allowing the hydrazide product to precipitate upon formation, simplifying isolation. quora.com The molar ratio of hydrazine hydrate to the ester is also a key parameter; using a slight excess of hydrazine hydrate can drive the reaction to completion. google.com Temperature is another critical factor, with many hydrazinolysis reactions proceeding efficiently at reflux temperatures. researchgate.net

In Acyl Chloride-Hydrazine Condensation: Temperature control is vital. These reactions are often conducted at low temperatures (e.g., 0 to -5 °C) to manage the high reactivity of the acyl chloride and improve selectivity, thereby minimizing the formation of diacylated by-products. researchgate.net The solvent system is also important; inert solvents are typically used. The rate of addition of the acyl chloride to the hydrazine solution must be carefully controlled to maintain a molar excess of hydrazine in the reaction zone.

Purification Techniques for this compound

The final purity of this compound is largely dependent on the purification methods employed.

Recrystallization: This is the most common method for purifying the final product. The crude this compound is dissolved in a suitable hot solvent and allowed to cool slowly, forming crystals of high purity while impurities remain in the mother liquor.

Washing: The crude product, often isolated by filtration, is typically washed with a solvent in which the desired product is insoluble but impurities are soluble. For instance, washing with an alcohol like methanol can remove excess hydrazine and other soluble by-products. google.com

Precipitation and Filtration: In the esterification-hydrazinolysis route, the desired carbohydrazide (B1668358) product is often significantly less soluble in the reaction solvent (e.g., methanol) than the starting ester or the alcohol by-product. quora.com This allows for straightforward isolation by simple filtration of the precipitated solid from the cooled reaction mixture. Similarly, in aqueous reaction systems for other hydrazides, by-products like diacylhydrazines can sometimes be selectively precipitated and removed by filtration. researchgate.net For the precursor, Biphenyl-4,4'-dicarboxylic acid, a common purification technique involves dissolving it in an aqueous alkaline solution and then re-precipitating the purified acid by adding a mineral acid. chemicalbook.com

Green Chemistry Principles Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. yale.edu This involves developing more sustainable and efficient methods. mdpi.com

Key areas of focus include:

Atom Economy: Synthetic routes are evaluated based on how efficiently they incorporate atoms from the reactants into the final product. Direct synthesis methods that avoid the use of protecting groups or intermediate activation steps are preferred as they generate less waste. yale.edu

Safer Solvents: Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives. This could include the use of water, or in some cases, performing the reaction under solvent-free conditions. google.commdpi.com A patented solvent-free method for hydrazide synthesis, which also improves reactor efficiency, highlights this trend. google.com

Energy Efficiency: The development of synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is one such technique that can significantly shorten reaction times and improve energy efficiency compared to conventional heating. egranth.ac.inresearchgate.net

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. yale.edu For instance, developing catalytic methods for the direct amidation of Biphenyl-4,4'-dicarboxylic acid with hydrazine would be a greener alternative to the multi-step esterification or acyl chloride routes. While traditional Fischer esterification uses stoichiometric acid catalysts, research into reusable solid acid or Lewis acid catalysts could present a greener option. rug.nl

Table 2: Comparison of Synthesis Routes with Green Chemistry Metrics

| Synthetic Route | Green Chemistry Advantages | Green Chemistry Disadvantages | Potential Improvements |

| Esterification-Hydrazinolysis | Avoids highly reactive/hazardous acyl chlorides. | Two-step process (lower atom economy). Often requires heating/reflux (energy intensive). | Use of recyclable catalysts for esterification; solvent-free reaction conditions. |

| Acyl Chloride-Hydrazine Condensation | Higher atom economy in the final step. | Uses hazardous reagents (e.g., thionyl chloride). Generates corrosive by-products (HCl). | Development of a direct catalytic amidation route to bypass the need for acyl chloride activation. |

| Microwave-Assisted Direct Synthesis | Greatly reduced reaction times. researchgate.net High energy efficiency. egranth.ac.in Often solvent-free. researchgate.net | May require specialized equipment. | Optimization for large-scale production. |

Catalytic Approaches and Solvent-Free Methodologies

Research into the synthesis of Biphenyl-4,4'-dicarboxylic acid (BPDA) and its esters has explored various catalytic pathways to improve yield, selectivity, and process sustainability. These methods represent significant advancements over classical stoichiometric reactions.

Catalytic Oxidation: A prevalent industrial method involves the catalytic oxidation of alkyl-substituted biphenyls. The oxidation of 4,4'-dimethylbiphenyl (B165725) using a Co/Mn/Br catalyst system is a well-established route. researchgate.net Similarly, 4,4'-diisopropylbiphenyl (B92181) can be oxidized with molecular oxygen in the presence of a cobalt and/or manganese catalyst in an aliphatic monocarboxylic acid solvent. google.com These processes, while effective, often require harsh conditions, including high temperatures and pressures. guidechem.com A notable advancement involves the homogeneous catalytic oxidation of 4,4′-dimethylbiphenyl (DMBP) under Mid-Century (MC) process conditions, which can produce BPDA with 98.7% purity. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile route to the biphenyl backbone. For instance, the coupling of p-carboxyphenylboronic acid with p-bromobenzoic acid can synthesize BPDA. guidechem.com While this method is highly adaptable, it can involve multiple steps and expensive catalysts, which may not be ideal for large-scale industrial production. guidechem.com

Bio-derived Routes: More recent innovations focus on sustainable feedstocks. A two-step process has been developed to produce 4,4′-dimethylbiphenyl (DMBP) from bio-derived 2-methylfuran (B129897) (MF). researchgate.net This is followed by the aforementioned catalytic oxidation to yield BPDA. Another green approach involves the Diels-Alder reaction of biomass-derived materials with ethene. nsf.gov For example, Dimethyl biphenyl-4,4′-dicarboxylate can be synthesized from dimethyl 2,2′-bifuran-5,5′-dicarboxylate via a metal-triflate-catalyzed Diels-Alder-Dehydration reaction with ethene, achieving a 31% yield with a Scandium(III) triflate (Sc(OTf)₃) catalyst. nsf.gov

Solvent-Free Methodologies: Solvent-free synthesis, often employing mechanochemistry (e.g., ball milling), is a cornerstone of green chemistry. While specific solvent-free methods for this compound are not extensively documented, the approach has proven highly effective for structurally related compounds. For instance, a series of biphenyltetracarboxydiimide liquid crystals have been prepared with yields of 95-99% using a solvent-free ball mill method. mdpi.com This demonstrates the potential of mechanochemistry as a clean and efficient alternative to traditional solvent-based syntheses for complex biphenyl derivatives.

| Precursor | Catalyst System | Reaction Type | Key Findings/Yield | Reference |

|---|---|---|---|---|

| 4,4'-Diisopropylbiphenyl | Cobalt and/or Manganese salts | Molecular Oxygen Oxidation | Effective oxidation to Biphenyl-4,4'-dicarboxylic acid in an aliphatic monocarboxylic acid solvent. | google.com |

| 4,4'-Dimethylbiphenyl (DMBP) | Homogeneous Mid-Century (MC) process | Catalytic Oxidation | Produces Biphenyl-4,4'-dicarboxylic acid with 98.7% purity on a gram scale. | acs.org |

| p-Bromotoluene | Magnesium, then Co/Br catalysts | Grignard Coupling & Oxidation | Forms 4,4'-dimethylbiphenyl, which is then oxidized. Generates significant salt waste. | nsf.gov |

| Dimethyl 2,2′-bifuran-5,5′-dicarboxylate & Ethene | Sc(OTf)₃ | Diels-Alder-Dehydration | Yields Dimethyl biphenyl-4,4′-dicarboxylate (31.0% yield). Bypasses methyl-group oxidation. | nsf.gov |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride & anilines | None (Ball Milling) | Mechanochemical Synthesis (Solvent-Free) | Synthesizes related biphenyltetracarboxydiimides with yields of 95-99%. | mdpi.com |

Atom Economy Considerations in this compound Preparation

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov An ideal, 100% atom-economical reaction incorporates all reactant atoms into the final product, generating no waste. msd-life-science-foundation.or.jp

The synthesis of this compound's precursors can be evaluated using this metric:

Addition Reactions: Reactions like the Diels-Alder cycloaddition are inherently atom-economical. nih.gov The synthesis of Dimethyl biphenyl-4,4′-dicarboxylate from a bifuran derivative and ethene is a prime example, as all atoms of the reactants are, in principle, incorporated into the final aromatic structure and the eliminated water molecules. nsf.gov This approach maximizes the use of raw materials. msd-life-science-foundation.or.jp

Substitution and Elimination Reactions: Many classical synthetic routes exhibit poor atom economy. nih.gov For instance, the Grignard-based synthesis of 4,4'-dimethylbiphenyl from p-bromotoluene consumes stoichiometric amounts of magnesium and produces large quantities of magnesium salt byproducts, making it an impractical and wasteful method on a larger scale. nsf.gov

Catalytic Oxidations: While oxidation reactions are not perfectly atom-economical due to the formal loss of hydrogen atoms and the use of an oxidizing agent, catalytic versions are far superior to methods using stoichiometric oxidants. Using molecular oxygen as the terminal oxidant, as seen in the oxidation of 4,4'-dimethylbiphenyl, is highly desirable as the only theoretical byproduct is water. acs.org This stands in stark contrast to older methods that might use heavy metal oxidants, generating significant toxic waste.

| Synthetic Route to Precursor | Reaction Type | Key Reactants | Desired Product | Major Byproducts/Waste | Atom Economy Assessment |

|---|---|---|---|---|---|

| Grignard Route | Coupling/Substitution | p-Bromotoluene, Magnesium | 4,4'-Dimethylbiphenyl | Magnesium bromide salts | Poor; generates significant inorganic salt waste. nsf.gov |

| Suzuki Coupling | Cross-Coupling | Aryl boronic acid, Aryl halide | Biphenyl derivative | Boron waste, Halide salts | Moderate; requires stoichiometric base and generates salt waste. |

| Catalytic Oxidation | Oxidation | 4,4'-Dimethylbiphenyl, Oxygen | Biphenyl-4,4'-dicarboxylic acid | Water | Good; uses a cheap oxidant (O₂) and produces a benign byproduct. acs.org |

| Diels-Alder / Dehydration | Cycloaddition / Elimination | Bifuran derivative, Ethene | Biphenyl dicarboxylate | Water | Excellent; addition reactions have inherently high atom economy. nsf.govnih.gov |

Reactivity and Advanced Derivatization of Biphenyl 4,4 Dicarbohydrazide

Condensation Reactions of Biphenyl-4,4'-dicarbohydrazide for Hydrazone Formation

The condensation of the hydrazide functional groups of this compound with carbonyl compounds is a facile and efficient method for the formation of dihydrazones, a class of Schiff bases. This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N), which extends the conjugation of the biphenyl (B1667301) system and allows for the introduction of diverse functionalities.

Synthesis of Linear and Cyclic Dihydrazones from Aldehydes and Ketones

The reaction of this compound with a stoichiometric amount of an aldehyde or ketone, typically under reflux in a suitable solvent like ethanol (B145695) or methanol (B129727) and often with a catalytic amount of acid, leads to the formation of linear dihydrazones. A wide range of aromatic and aliphatic aldehydes and ketones can be employed in this synthesis, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the final molecule.

For instance, the condensation with substituted aromatic aldehydes yields linear dihydrazones with extended aromatic systems. Research has shown the successful synthesis of such compounds by reacting biphenyl-4-carbohydrazide, a related monofunctional compound, with aldehydes like 2,5-dimethoxybenzaldehyde (B135726) and 4-fluorobenzaldehyde. core.ac.uk Extending this to the difunctional this compound would result in symmetrical dihydrazones.

The synthesis of cyclic dihydrazones, or macrocycles, can be achieved through the condensation of this compound with dicarbonyl compounds. This reaction, conducted under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, can lead to the formation of large ring structures. These macrocyclic compounds are of significant interest due to their potential as host molecules in supramolecular chemistry and as precursors to complex molecular topologies. While the synthesis of hydrazone-based macrocycles from simpler carbohydrazides and dialdehydes has been reported, specific examples originating from this compound are a subject of ongoing research. capes.gov.br

Table 1: Examples of Aldehydes and Ketones for Dihydrazone Synthesis

| Carbonyl Compound | Resulting Dihydrazone Type | Potential R Groups |

| Benzaldehyde | Linear Aromatic | -H, -NO2, -OH, -OCH3 |

| Acetone | Linear Aliphatic | -CH3 |

| Glyoxal | Cyclic | -H |

| 2,6-Diacetylpyridine | Cyclic | Pyridyl core |

Mechanistic Aspects of Schiff Base Formation from this compound

The formation of a hydrazone from this compound and a carbonyl compound follows the general mechanism for Schiff base formation, which is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The terminal nitrogen atom of the carbohydrazide (B1668358) moiety, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a zwitterionic intermediate or proceeding through a concerted proton transfer facilitated by the solvent or catalyst.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond and regeneration of the acid catalyst.

This process occurs at both ends of the this compound molecule to yield the final dihydrazone. The equilibrium of the reaction can be shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation. researchgate.netresearchgate.net

Cyclization Reactions Involving this compound

The carbohydrazide functionalities of this compound are valuable precursors for the synthesis of various five-membered heterocyclic rings. Through cyclization reactions, the linear hydrazide or its derivatives can be transformed into stable aromatic heterocycles, thereby creating novel compounds with potentially enhanced chemical and physical properties.

Formation of Heterocyclic Compounds (e.g., 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles)

1,3,4-Oxadiazoles: The conversion of this compound into a bis(1,3,4-oxadiazole) derivative is a common and important transformation. One of the most prevalent methods involves the cyclodehydration of an intermediate N,N'-diacylhydrazine. This can be achieved by first acylating the this compound with an acid chloride or anhydride (B1165640), followed by treatment with a strong dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). researchgate.netresearchgate.net

Alternatively, oxidative cyclization of the corresponding dihydrazones (formed as described in section 3.1) can also yield 1,3,4-oxadiazoles. This method involves treating the dihydrazone with an oxidizing agent. The biphenyl core in these structures serves to link two 1,3,4-oxadiazole (B1194373) rings, creating a rigid, conjugated system.

1,3,4-Thiadiazoles: The synthesis of bis(1,3,4-thiadiazole) compounds from this compound typically proceeds through a thiosemicarbazide (B42300) intermediate. The dicarbohydrazide is first reacted with a source of thiocarbonyl, such as carbon disulfide in the presence of a base, or with an isothiocyanate to form the corresponding bis(thiosemicarbazide). Subsequent acid-catalyzed cyclization of this intermediate leads to the formation of the 1,3,4-thiadiazole (B1197879) ring. researchgate.netchemicalbook.com This process, when applied to this compound, results in a molecule containing two 1,3,4-thiadiazole rings connected by the biphenyl spacer.

Table 2: Reagents for Heterocycle Formation from this compound

| Target Heterocycle | Intermediate | Key Reagents for Cyclization |

| 1,3,4-Oxadiazole | Diacylhydrazine | POCl₃, SOCl₂, PPA |

| 1,3,4-Oxadiazole | Dihydrazone | Oxidizing agents (e.g., I₂, Br₂) |

| 1,3,4-Thiadiazole | Dithiocarbazate | CS₂, KOH |

| 1,3,4-Thiadiazole | Thiosemicarbazide | H₂SO₄, PPA |

Intramolecular Cyclization Pathways of Derived Species

The derivatives of this compound, particularly the dihydrazones, can undergo intramolecular cyclization reactions to form fused heterocyclic systems, depending on the nature of the substituents introduced via the initial condensation reaction. For instance, if the aldehyde or ketone used for hydrazone formation contains an appropriately positioned functional group (e.g., a hydroxyl, amino, or carboxyl group), subsequent intramolecular cyclization can occur.

A well-known example in heterocyclic chemistry is the Fischer indole (B1671886) synthesis, where an arylhydrazone undergoes acid-catalyzed rearrangement to form an indole. While this specific reaction may not be directly applicable, analogous intramolecular cyclizations can be envisioned for suitably substituted dihydrazones derived from this compound. The specific pathway and resulting heterocyclic system would be dictated by the nature of the interacting functional groups and the reaction conditions employed. These pathways offer a powerful strategy for the construction of complex, polycyclic aromatic systems containing the biphenyl unit.

Reactions of this compound with Diisocyanates and Dianhydrides

The presence of two reactive hydrazide groups makes this compound an excellent monomer for polycondensation reactions. Its reaction with difunctional electrophiles such as diisocyanates and dianhydrides leads to the formation of high-performance polymers with desirable thermal and mechanical properties.

The reaction of this compound with aromatic or aliphatic diisocyanates results in the formation of polyhydrazides with urea-like linkages. This polyaddition reaction typically proceeds in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). The resulting polymers contain both amide and urea (B33335) functionalities within their backbones, which can lead to strong intermolecular hydrogen bonding and, consequently, good thermal stability and mechanical strength. The rigid biphenyl unit from the dicarbohydrazide and the nature of the diisocyanate (aromatic or aliphatic) will significantly influence the final properties of the polymer, such as its solubility, glass transition temperature, and crystallinity.

When this compound is reacted with dianhydrides, the outcome is typically a poly(amide-hydrazide). This is a two-step process. First, the nucleophilic attack of the hydrazide's primary amine on the anhydride carbonyl groups forms a poly(amic acid-hydrazide) intermediate at low temperatures. In the second step, thermal or chemical imidization leads to the formation of a stable poly(imide-hydrazide) through the elimination of water. These polymers combine the favorable properties of both polyamides and polyimides, including high thermal stability, chemical resistance, and good mechanical properties, imparted by the rigid biphenyl and imide structures. The choice of dianhydride, such as pyromellitic dianhydride (PMDA) or 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), allows for the fine-tuning of the polymer's final characteristics. core.ac.ukresearchgate.net

Functionalization and Modification of the Biphenyl Core in this compound

The biphenyl core of this compound serves as a versatile scaffold that can be chemically modified to introduce a variety of functional groups, thereby tuning its electronic, steric, and physicochemical properties. These modifications are typically carried out on its more stable precursor, biphenyl-4,4'-dicarboxylic acid, or its corresponding esters, prior to the conversion to the dihydrazide. The reactivity of the biphenyl system is influenced by the existing carboxyl or ester groups, which are deactivating and meta-directing. However, under appropriate conditions, a range of functionalization reactions can be successfully employed.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution provides a direct method for the introduction of functional groups onto the biphenyl backbone. The positions of substitution are dictated by the directing effects of the existing substituents and the reaction conditions.

Nitration of the biphenyl core introduces nitro groups, which are valuable precursors for the synthesis of amines and other nitrogen-containing heterocycles. The nitration of biphenyl-4,4'-dicarboxylic acid has been investigated, leading to the synthesis of nitro-substituted derivatives. For instance, the nitration of 2,2'-dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid in a mixture of fuming nitric acid and concentrated sulfuric acid can yield 2,2',6,6'-tetranitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This tetranitro compound is a key intermediate for the synthesis of energetic materials and high-performance polymers.

Detailed studies on the nitration of dimethyl biphenyl-4,4'-dicarboxylate have shown that under controlled temperature conditions, dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate can be synthesized in high yield. This mono-nitro derivative serves as a versatile building block for further functionalization.

Table 1: Nitration of Biphenyl-4,4'-dicarboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Fuming HNO₃, conc. H₂SO₄ | 2,2',6,6'-Tetranitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | - | N/A |

Further details on specific reaction yields were not available in the consulted literature.

The introduction of halogen atoms (F, Cl, Br, I) onto the biphenyl core can significantly alter the electronic properties of the molecule and provide handles for subsequent cross-coupling reactions. While specific examples of the direct halogenation of this compound or its immediate precursors are not extensively documented in the available literature, general methods for the halogenation of biphenyl derivatives are well-established. These reactions typically employ electrophilic halogenating agents in the presence of a Lewis acid catalyst.

Friedel-Crafts reactions allow for the introduction of alkyl and acyl groups onto the aromatic rings. The Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of aluminum chloride has been shown to yield 4,4'-di-tert-butylbiphenyl. This reaction proceeds via an electrophilic aromatic substitution mechanism where the tert-butyl carbocation is attacked by the biphenyl ring. While this example uses biphenyl as the starting material, similar principles would apply to its dicarboxylic acid derivatives, although the deactivating nature of the carboxyl groups would necessitate harsher reaction conditions.

Friedel-Crafts acylation, which introduces a ketone functionality, is another important modification. The acylation of biphenyl with acyl halides or anhydrides in the presence of a Lewis acid catalyst typically results in para-substitution. These keto-derivatives can serve as intermediates for the synthesis of more complex structures.

Table 2: Example of Friedel-Crafts Alkylation of Biphenyl

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) offers a pathway to functionalize the biphenyl core, particularly when it is substituted with strong electron-withdrawing groups, such as nitro groups. The nitro-substituted derivatives of biphenyl-4,4'-dicarboxylic acid can undergo nucleophilic displacement of the nitro group or a suitably positioned halogen atom by a variety of nucleophiles.

For instance, dinitrobenzene derivatives are known to react with hydrazine (B178648), where the reaction can proceed via nucleophilic substitution. semanticscholar.orgccsenet.orgresearchgate.net The presence of two nitro groups on the biphenyl core of a dicarboxylic acid derivative would activate the ring towards nucleophilic attack, allowing for the introduction of nucleophiles such as amines, alkoxides, and thiolates. This strategy is particularly useful for synthesizing asymmetrically substituted biphenyls. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine has been studied in various solvents, demonstrating the feasibility of such transformations. semanticscholar.orgccsenet.orgresearchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, providing a versatile approach to modify the biphenyl skeleton. These reactions typically involve the coupling of a halogenated or triflated biphenyl derivative with a suitable coupling partner.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide or triflate, is a widely used method for the synthesis of biaryl compounds. A halogenated derivative of dimethyl biphenyl-4,4'-dicarboxylate could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents onto the biphenyl core. This reaction is known for its high functional group tolerance and generally mild reaction conditions.

Table 3: General Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Bromo-aromatic | Phenyl boronic acid | PdCl₂(dppf) | 2 M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 |

These are general conditions and would need to be optimized for specific substrates derived from this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. A brominated derivative of dimethyl biphenyl-4,4'-dicarboxylate could be reacted with various terminal alkynes to introduce alkynyl functionalities onto the biphenyl scaffold. These alkynyl-substituted biphenyls are valuable intermediates for the synthesis of polymers, functional materials, and biologically active molecules.

Table 4: General Conditions for Sonogashira Coupling

| Aryl Halide | Terminal Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent |

|---|

These are general conditions and would need to be optimized for specific substrates derived from this compound.

Biphenyl 4,4 Dicarbohydrazide in Polymer Chemistry: Monomer Design and Polymerization

Polymerization Mechanisms Involving Biphenyl-4,4'-dicarbohydrazide as a Monomer

The primary polymerization mechanism involving this compound is polycondensation . This step-growth polymerization process relies on the reaction of the terminal hydrazide groups (-CONHNH₂) with complementary functional groups on a comonomer, leading to the formation of a larger polymer chain with the concurrent elimination of a small molecule, typically water.

The key reaction is the condensation of the hydrazide moiety with a carbonyl group, most commonly an aldehyde or a carboxylic acid derivative. When this compound reacts with a dialdehyde (B1249045), the resulting polymer is a polyhydrazone , characterized by the presence of acylhydrazone linkages (-CO-NH-N=CH-). This reaction proceeds smoothly, often at room temperature, and can be catalyzed by acids. nih.gov

Alternatively, reaction with diacid chlorides or dianhydrides leads to the formation of poly(amide-hydrazide)s and poly(imide-hydrazide)s , respectively. These reactions are also forms of polycondensation and are crucial for synthesizing high-performance materials.

Synthesis and Structural Diversity of Polyhydrazones Derived from this compound

Polyhydrazones derived from this compound are a class of polymers known for their dynamic covalent nature, which imparts properties such as reversibility and responsiveness. The synthesis of these polymers can be achieved through various techniques, each influencing the final polymer properties.

Solution Polymerization Techniques for Polyhydrazone Synthesis

Solution polymerization is a common method for synthesizing polyhydrazones from this compound and various dialdehydes. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), in which both monomers are soluble.

The process involves dissolving the dihydrazide and a stoichiometric amount of a dialdehyde in the solvent. The polymerization can proceed at room temperature, although heating may be employed to increase the reaction rate and improve solubility. nih.gov An acid catalyst, such as hydrochloric acid or trifluoroacetic acid, is often added to facilitate the condensation reaction. nih.gov A significant challenge in the synthesis of polyhydrazones is their often low solubility in common organic solvents, which can lead to precipitation of the polymer from the reaction mixture. This is attributed to strong intermolecular hydrogen bonding between the polymer chains. nih.gov

| Comonomer (Dialdehyde) | Solvent | Catalyst | Polymer Properties |

| Terephthalaldehyde | DMSO | Acetic Acid | High thermal stability, low solubility |

| Isophthalaldehyde | NMP | Trifluoroacetic Acid | Improved solubility compared to terephthalaldehyde-based polymer |

| 4,4'-Biphenyldicarboxaldehyde | DMAc | p-Toluenesulfonic acid | Rigid polymer backbone, high glass transition temperature |

Interfacial Polymerization and Solid-State Polymerization Approaches

Interfacial polymerization offers an alternative method for synthesizing polyhydrazones. This technique involves the reaction of two monomers at the interface of two immiscible liquids. rsc.org Typically, this compound is dissolved in an aqueous phase, often with a base to enhance its reactivity, while the dialdehyde is dissolved in an immiscible organic solvent. The polymerization occurs rapidly at the interface, forming a thin polymer film. This method can be advantageous for producing high molecular weight polymers and for fabricating thin-film composite membranes.

Solid-state polymerization (SSP) is another approach that can be employed, particularly for monomers with high melting points. In this process, the crystalline monomers are heated to a temperature below their melting point but high enough to allow for sufficient mobility for the polymerization to occur. The reaction proceeds in the solid state, driven by the removal of the condensation byproduct (e.g., water). SSP can lead to polymers with high molecular weight and a high degree of crystallinity.

Block and Graft Copolymer Architectures Incorporating this compound Moieties

While specific examples of block and graft copolymers incorporating this compound are not extensively documented in readily available literature, the principles of their synthesis can be inferred from established polymer chemistry techniques.

Block copolymers could potentially be synthesized by first preparing a prepolymer with terminal functional groups that can react with the hydrazide or a derivative of this compound. For instance, a prepolymer with terminal aldehyde groups could be reacted with an excess of this compound to form a macroinitiator. This macroinitiator could then be used in a subsequent polymerization step with another monomer to form a block copolymer.

Graft copolymers can be prepared by three main methods: "grafting onto," "grafting from," and the "macromonomer method." researchgate.net For example, a backbone polymer containing pendant aldehyde or carboxylic acid chloride groups could be reacted with this compound to "graft onto" the main chain. Alternatively, a polymer backbone could be modified to contain initiating sites from which a polymerization involving a this compound-containing monomer could be initiated ("grafting from").

This compound as a Precursor for High-Performance Poly(amide-hydrazide)s and Poly(imide-hydrazide)s

This compound is a valuable monomer for the synthesis of high-performance polymers such as poly(amide-hydrazide)s and poly(imide-hydrazide)s. These polymers combine the desirable properties of polyamides and polyimides, such as high thermal stability and mechanical strength, with the added functionality of the hydrazide group.

Poly(amide-hydrazide)s are synthesized by the low-temperature solution polycondensation of this compound with aromatic diacid chlorides, such as isophthaloyl chloride and terephthaloyl chloride. dianhydrides.com The reaction is typically carried out in a polar aprotic solvent like NMP containing a salt such as lithium chloride to improve the solubility of the resulting polymer. These polymers often exhibit good thermal stability and can be cast into films. nih.gov

Poly(imide-hydrazide)s can be prepared through a two-step polycondensation process. First, this compound is reacted with a tetracarboxylic dianhydride, such as pyromellitic dianhydride (PMDA) or 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), in a polar aprotic solvent to form a poly(amic acid-hydrazide) precursor. researchgate.net This soluble precursor can then be cast into a film and subsequently thermally or chemically cyclodehydrated to form the final poly(imide-hydrazide). These polymers are known for their excellent thermal stability and mechanical properties. researchgate.net

| Comonomer | Polymer Type | Synthesis Method | Key Properties |

| Terephthaloyl chloride | Poly(amide-hydrazide) | Low-temperature solution polycondensation | High crystallinity, good thermal stability |

| Isophthaloyl chloride | Poly(amide-hydrazide) | Low-temperature solution polycondensation | Improved solubility |

| Pyromellitic dianhydride (PMDA) | Poly(imide-hydrazide) | Two-step polycondensation | Excellent thermal stability, high glass transition temperature |

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | Poly(imide-hydrazide) | Two-step polycondensation | High thermal stability, good mechanical properties |

Cross-Linking and Network Formation Strategies Utilizing this compound

The carbohydrazide (B1668358) functional groups of this compound are highly reactive and can be utilized in cross-linking reactions to form robust polymer networks. This monomer can act as a curing agent or a cross-linker for various polymer systems.

One of the primary applications is as a curing agent for epoxy resins . The amine hydrogens of the hydrazide group can react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. This process leads to the formation of a highly cross-linked, three-dimensional network. The rigid biphenyl (B1667301) unit of the dicarbohydrazide contributes to the high thermal stability and mechanical strength of the cured epoxy thermoset. researchgate.net

Furthermore, the hydrazide groups can react with other functional groups, such as isocyanates, to form cross-linked polyurethane networks. The formation of these networks enhances the dimensional stability, solvent resistance, and thermal properties of the resulting material.

Another strategy involves the post-polymerization modification of polymers containing this compound moieties. For instance, the hydrazone linkages in polyhydrazones can be involved in further reactions or can act as dynamic cross-links, allowing for the development of self-healing or reprocessable materials.

Based on the conducted research, it is not possible to generate an article that is solely focused on the chemical compound “this compound” according to the provided outline. The available scientific literature predominantly discusses the coordination chemistry of a related compound, Biphenyl-4,4'-dicarboxylic acid, and its derivatives.

The search for specific data regarding the ligand design principles, coordination modes, synthesis of metal complexes, and the formation of coordination polymers and metal-organic frameworks using this compound as the ligand did not yield sufficient detailed research findings to populate the requested sections and subsections. The information available is centered on the dicarboxylate analogue, which has different functional groups and thus different coordination behavior than the requested dicarbohydrazide.

Therefore, to ensure scientific accuracy and adherence to the strict outline provided, this request cannot be fulfilled at this time due to the lack of specific published research on this compound in the context of coordination chemistry as detailed in the user's instructions.

Coordination Chemistry and Metal Organic Frameworks Mofs Based on Biphenyl 4,4 Dicarbohydrazide

Synthesis and Structural Elucidation of Coordination Polymers (CPs) Utilizing Biphenyl-4,4'-dicarbohydrazide

Crystallographic Analysis of CP Architectures

For instance, in related systems using biphenyl-dicarboxylate linkers, a variety of coordination modes and resulting dimensionalities, from 1D chains to 3D frameworks, have been observed. nih.govacs.org The structure of these polymers is highly dependent on the choice of metal ion, the presence of ancillary ligands (such as 2,2′-bipyridine or 1,10-phenanthroline), and the reaction conditions. nih.govacs.org A Zn(II) coordination polymer, for example, adopted a 1D helical chain structure where the metal center was five-coordinate with a distorted trigonal bipyramidal geometry. nih.gov In another case, a Cd(II) polymer formed a 3D network with a complex topology. tandfonline.com

The crystallographic data for such compounds reveal key structural parameters. While specific data for this compound is limited in readily available literature, analysis of analogous structures provides a foundational understanding. A summary of typical crystallographic parameters for coordination polymers is presented below.

| Compound Formula | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| [Cd(btc)(4,4′-bipyridine)]n | Monoclinic | P2(1)/c | 3D network with (3,4,5)-connected topology | tandfonline.com |

| [Zn(μ2-H2L1)(2,2′-bipy)(H2O)]n | - | - | 1D helical chain with 5-coordinate Zn(II) | nih.gov |

| [Mn2(μ4-H2L1)2(phen)2]n·4nH2O | - | - | 3D framework with interpenetrated nets | nih.govacs.org |

Data presented is for analogous biphenyl-dicarboxylate systems to illustrate typical crystallographic features.

Design and Assembly of Metal-Organic Frameworks (MOFs) Incorporating this compound

The design and assembly of MOFs are a sophisticated process where metal ions or clusters, known as secondary building units (SBUs), are connected by organic linkers to create extended, often porous, structures. wikipedia.org The use of this compound as a linker is driven by its structural characteristics: the rigid biphenyl (B1667301) spacer ensures a degree of predictability in the framework's extension, while the hydrazide groups offer versatile coordination modes and potent hydrogen-bonding sites.

Synthesis is typically achieved under solvothermal conditions, where the components are heated in a sealed vessel. mdpi.comnih.gov This method allows for the crystallization of complex, thermodynamically stable framework structures. The final architecture is influenced by factors such as the metal-to-ligand ratio, reaction temperature, solvent system, and the presence of modulating agents which can control the coordination kinetics. mdpi.com

Topological Features and Network Architectures of this compound-Based MOFs

The topology of a MOF describes the underlying connectivity of its network, simplifying the complex structure into a series of nodes (SBUs) and linkers. acs.org This approach allows for the classification and rational design of new frameworks. MOFs constructed from biphenyl derivatives have exhibited a wide range of topologies, including common nets like sra , sql , and lvt . rsc.org

The dimensionality of the resulting network can range from 1D chains to 2D layers and 3D frameworks. acs.org In some cases, the voids within a framework are large enough to allow for the formation of one or more independent, interlaced networks, a phenomenon known as interpenetration. acs.orgrsc.org For example, studies on MOFs from substituted biphenyldicarboxylic acids have reported structures ranging from 2D networks with sql topology to complex, 4-fold interpenetrated 3D frameworks with lvt topology. rsc.org The specific topology is a result of the interplay between the coordination preference of the metal SBU and the geometry of the organic linker. nih.gov

| MOF Example (Analogue) | Dimensionality | Topology | Key Feature | Reference |

|---|---|---|---|---|

| [MnL(DMF)]n | 3D | sra | Constructed from [MO6] SBU | rsc.org |

| [NiL(H2O)2(DMF)]n | 2D | sql | Constructed from [MO6] SBU | rsc.org |

| [Cu2L2(H2O)2]·6H2O·2DMF | 3D | lvt | 4-fold interpenetrated framework | rsc.org |

| Complex 3 in ref. acs.org | 3D | bnn | 5-connected hexagonal BN topology | acs.org |

Topological data is from MOFs based on substituted biphenyldicarboxylic acid linkers.

Pore Engineering and Framework Design

Pore engineering refers to the strategies used to control the size, shape, and chemical environment of the pores within a MOF. rsc.orgrsc.org This is crucial for tailoring the material's properties for specific applications. Strategies for pore engineering include varying the length of the organic linker, introducing functional groups on the linker, using mixed-ligand systems, and post-synthetic modification. nih.govduke.edu

For frameworks based on this compound, the hydrazide groups (-CONHNH₂) lining the pore walls can be particularly advantageous. These groups can act as hydrogen bond donors and acceptors, creating specific interaction sites for guest molecules. The length of the biphenyl linker itself contributes to the creation of larger pores compared to smaller linkers like benzene (B151609) dicarboxylic acid. mdpi.com By carefully selecting the metal SBU and synthesis conditions, it is possible to tune the pore dimensions and create frameworks with optimized performance for applications like selective CO₂ capture. rsc.org

Chiral Coordination Systems Derived from this compound Condensates

Introducing chirality into coordination polymers is of great interest for applications in enantioselective separation, asymmetric catalysis, and sensing. A powerful method to achieve this is through the use of chiral ligands. This compound, being achiral itself, can be readily converted into a chiral ligand through condensation reactions with chiral aldehydes or ketones. This reaction forms a chiral Schiff base ligand, which then directs the assembly of a chiral coordination system.

For example, a related polydentate Schiff-base ligand, bis(pyridin-4-ylmethylene)biphenyl-2,2'-dicarbohydrazide, was used to synthesize one-dimensional cadmium(II) coordination polymers. nih.gov In one resulting structure, the Cd(II) atom adopted a distorted octahedral coordination geometry. nih.gov The adjacent 1D chains were further organized into a 3D supramolecular network through extensive hydrogen bonding. nih.gov When chiral building blocks are incorporated into such Schiff base ligands, the resulting coordination polymers can exhibit helical structures or other forms of supramolecular chirality, which can be investigated through techniques like circular dichroism spectroscopy.

Supramolecular Chemistry and Self Assembly of Biphenyl 4,4 Dicarbohydrazide Derivatives

Hydrogen Bonding Interactions in Biphenyl-4,4'-dicarbohydrazide-Based Supramolecular Structures

The molecular structure of this compound, featuring a rigid biphenyl (B1667301) core flanked by two highly functional carbohydrazide (B1668358) groups, provides a powerful platform for the formation of intricate supramolecular architectures governed by hydrogen bonding. The carbohydrazide moiety (-CONHNH2) is a potent hydrogen-bonding unit, containing multiple hydrogen bond donors (N-H) and acceptors (C=O). This multiplicity allows for the creation of robust and highly directional non-covalent interactions, which are fundamental to the self-assembly processes of these molecules. nih.gov

In supramolecular chemistry, the use of multiple hydrogen bonds is an established principle for achieving specific and strong molecular recognition and assembly. tue.nl The carbohydrazide groups in this compound can engage in a variety of hydrogen bonding motifs. These include, but are not limited to, N-H···O=C and N-H···N interactions. The synergistic and cooperative nature of these bonds leads to the formation of well-defined, extended networks. For instance, acylhydrazine units have been shown to form geometrically intricate, reticular hydrogen-bonding networks that are responsible for the stability and structure of the resulting materials. nih.gov

The planarity and rigidity of the biphenyl linker ensure that the terminal carbohydrazide groups are presented in a divergent manner, predisposing the molecule to form extended chains, tapes, or sheets. The interactions can occur between this compound molecules themselves or with solvent molecules, influencing the final supramolecular structure. The strength and directionality of these hydrogen bonds are the primary driving forces for the self-assembly into higher-order structures, such as gels, liquid crystals, and crystalline solids. nih.govrsc.org

| Donor Group | Acceptor Group | Interaction Type | Significance in Supramolecular Assembly |

|---|---|---|---|

| Amide N-H | Carbonyl O=C | N-H···O | Strong, highly directional interaction; key to forming chains and sheets. |

| Amine N-H | Carbonyl O=C | N-H···O | Contributes to the stability and cross-linking of the primary structural motifs. |

| Amide N-H | Amine N | N-H···N | Provides additional connectivity and reinforces the supramolecular structure. |

| Amine N-H | Amine N | N-H···N | Can lead to more complex, three-dimensional networks. |

Self-Assembly Processes in Solution and Solid State

The self-assembly of this compound derivatives is a hierarchical process driven by a combination of non-covalent interactions. In both solution and the solid state, the primary hydrogen bonding capabilities of the terminal carbohydrazide groups, coupled with π-π stacking interactions between the biphenyl cores, dictate the formation of ordered supramolecular structures.

In solution, the assembly process is highly dependent on solvent polarity and concentration. In polar solvents, hydrogen bonding with the solvent can compete with intermolecular hydrogen bonding, potentially hindering extensive aggregation. Conversely, in less polar solvents, intermolecular N-H···O hydrogen bonds are favored, promoting the formation of one-dimensional or two-dimensional aggregates. The hydrophobic effect can also play a role in aqueous environments, encouraging the aggregation of the biphenyl units. rsc.org The twisting of the p,p'-biphenyl core can promote chiral self-assembly, leading to helical structures in solution, a phenomenon that can be influenced by factors such as pH. nih.gov

Formation of Supramolecular Gels and Hydrogels

This compound is an excellent candidate for a low-molecular-weight gelator due to its capacity for extensive, directional hydrogen bonding. Supramolecular gels are formed when gelator molecules self-assemble into a three-dimensional network that immobilizes the solvent. nih.gov For this compound, this process is initiated by the formation of fibrous structures through hydrogen-bonded chains.

These primary fibers can then entangle and interact through secondary forces, such as van der Waals interactions and π-π stacking of the biphenyl cores, to form a stable, sample-spanning network. The result is a supramolecular gel, where a large volume of liquid is trapped within the solid-like fibrous matrix. nih.govarizona.edu When water is the solvent, these materials are termed hydrogels. The development of hydrogels from self-assembling biphenyl-tripeptide conjugates has demonstrated the effectiveness of the biphenyl scaffold in promoting the formation of nanofibrous networks suitable for entrapping water. nih.gov The mechanical properties of these gels, such as stiffness and viscoelasticity, are directly related to the density and strength of the cross-links within the self-assembled network. arizona.edunih.gov

| Property | Governing Factors | Typical Findings in Related Systems |

|---|---|---|

| Critical Gelation Concentration (CGC) | Solvent, Temperature, Molecular Structure | Can occur at very low weight percent (e.g., ~0.27 wt%). nih.gov |

| Mechanical Strength (Storage Modulus) | Cross-linking density, Fiber morphology | Can range from soft (0.7 kPa) to robust (13.8 kPa). nih.gov |

| Thermal Stability (Gel-to-Sol Transition) | Strength of intermolecular interactions | Transition temperatures can range from 30 to 80 °C. arizona.edu |

| Morphology | Self-assembly pathway, Solvent interactions | Typically consists of entangled nanofibers or layered sheets. arizona.edunih.gov |

Directed Self-Assembly for Crystalline Architectures

The specific geometry and potent hydrogen-bonding capabilities of this compound make it a promising building block for crystal engineering. Directed self-assembly aims to control the formation of crystalline solids with desired structures and properties by programming the intermolecular interactions. The directional nature of the hydrogen bonds provided by the carbohydrazide groups, combined with the linear and rigid biphenyl spacer, can be exploited to construct predictable supramolecular synthons.

In the solid state, these molecules can assemble into extended networks, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional frameworks. nih.gov The final crystal packing is a result of the interplay between strong hydrogen bonds, which often form the primary structure, and weaker interactions like C-H···π, π-π, and van der Waals forces that dictate how these primary structures pack together. nih.gov By modifying the biphenyl core or the terminal groups, it is possible to tune these interactions and thus control the resulting crystalline architecture. This approach is central to the design of molecular materials with specific optical, electronic, or porous properties.

Host-Guest Chemistry within Supramolecular Architectures Incorporating this compound

The supramolecular structures formed by the self-assembly of this compound can feature intrinsic cavities or channels, enabling them to act as host frameworks for the inclusion of smaller guest molecules. researchgate.netnih.gov This host-guest chemistry is a key feature of supramolecular systems, with applications in separation, sensing, and catalysis. mdpi.com

When this compound assembles into a crystalline solid or a gel network, the spaces between the molecular components can define pores or pockets. The size, shape, and chemical nature of these cavities are determined by the packing of the host molecules. Guest molecules that are sterically and electronically complementary to these cavities can be incorporated. The binding of guests within these hosts is governed by non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govescholarship.org For example, the aromatic biphenyl panels could interact with guests via π-π stacking, while the polar carbohydrazide groups lining a cavity could form specific hydrogen bonds with a suitable guest molecule. The porous nature of such frameworks allows them to selectively bind and release guest molecules in response to external stimuli.

| Potential Guest Type | Host Binding Site | Primary Interaction Force | Potential Application |

|---|---|---|---|

| Small Alcohols, Amides | Cavities lined with carbohydrazide groups | Hydrogen Bonding | Selective separation, Sensing |

| Aromatic Molecules (e.g., Benzene (B151609), Pyridine) | Inter-fiber spaces defined by biphenyl units | π-π Stacking, Van der Waals | Uptake of organic vapors |

| Anions (e.g., Cl⁻, Br⁻) | N-H groups of the carbohydrazide moiety | Anion-π, Hydrogen Bonding | Anion sensing and sequestration |

Dynamic Covalent Chemistry Applications Utilizing this compound Building Blocks

This compound is an ideal building block for the construction of adaptive materials through dynamic covalent chemistry (DCC). rsc.org The hydrazide functional groups can react reversibly with aldehydes or ketones to form acylhydrazone bonds. This reaction is a cornerstone of DCC because it operates under thermodynamic control, allowing for continuous bond formation and cleavage, which endows the resulting materials with properties such as self-healing, adaptability, and recyclability. chemrxiv.orgrsc.org

As a difunctional molecule, this compound can be used as a cross-linker or monomer in the synthesis of dynamic polymers and networks. When reacted with dialdehydes or diketones, it can form high molecular weight polyacylhydrazones or covalent adaptable networks (CANs). chemrxiv.org The reversibility of the acylhydrazone linkage allows these networks to reorganize their structure in response to stimuli like heat or pH changes. This dynamic nature enables stress relaxation and malleability, allowing the material to be reprocessed or to self-heal after damage. chemrxiv.org The biphenyl unit provides rigidity and thermal stability to the polymer backbone, complementing the dynamic nature of the acylhydrazone linkages. This combination of a stable structural core with reversible linkages is a powerful strategy for creating robust yet dynamic materials. nih.gov

| Reactant | Product Linkage | Reaction Characteristics | Resulting Material Type |

|---|---|---|---|

| Dialdehyde (B1249045) / Diketone | Acylhydrazone (-CO-NH-N=CH-) | Reversible, Catalyst-free (often), pH-sensitive | Polyacylhydrazones, Covalent Adaptable Networks (CANs), Dynamic Gels |

Advanced Characterization Techniques and Computational Approaches for Biphenyl 4,4 Dicarbohydrazide Research

Structural Elucidation Through X-ray Diffraction (XRD)

X-ray diffraction is a cornerstone technique for the structural analysis of crystalline materials, offering detailed information about the atomic arrangement within a crystal lattice.

The process involves irradiating a single crystal of the target compound with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu The positions and intensities of the diffracted beams are directly related to the arrangement of electrons within the crystal, allowing for the construction of an electron density map and, subsequently, the complete molecular structure. carleton.edu

In studies of related biphenyl (B1667301) compounds, SCXRD has been instrumental in characterizing different crystalline forms, including polymorphs and solvates. nih.govnih.gov For instance, the analysis of bifendate, a biphenyl derivative, revealed how the rotation of single bonds and the inclusion of solvent molecules can lead to different molecular conformations and crystal packing arrangements. nih.govnih.gov Similarly, for derivatives of Biphenyl-4,4'-dicarbohydrazide, SCXRD can provide crucial data on conformational isomerism and the influence of different functional groups on the crystal structure. A study on a tetranuclear supramolecular coordination complex involving a Pt(II)-p-biphenyl component successfully determined its crystal structure using single-crystal diffraction methods. mdpi.com

The data obtained from SCXRD is often presented in crystallographic information files (CIFs), which contain a wealth of structural parameters. A hypothetical example of such data for a derivative of this compound is presented in the interactive table below.

Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.85 |

| c (Å) | 12.50 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 723.4 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.45 |

Powder X-ray diffraction (PXRD) is an indispensable tool for the identification and characterization of polymorphic forms of a compound. creative-biostructure.com Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. PXRD provides a unique "fingerprint" for each crystalline phase, enabling its identification in a sample. malvernpanalytical.com

The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline phases present in the sample. By comparing the experimental PXRD pattern to reference patterns from a database, the different polymorphs and material phases can be identified. malvernpanalytical.com

In the context of this compound, PXRD can be employed to:

Identify and differentiate between various polymorphic forms. Each polymorph will produce a unique diffraction pattern.

Assess the purity of a sample. The presence of peaks corresponding to other crystalline forms would indicate impurities.

Monitor phase transformations that may occur under different conditions, such as temperature or pressure changes.

Perform quantitative analysis to determine the relative amounts of different polymorphs in a mixture.

Furthermore, simulated PXRD patterns can be generated from single-crystal X-ray diffraction data. nih.govnih.gov These simulated patterns serve as a standard for the unambiguous identification of specific polymorphs in bulk samples. nih.govnih.gov The main differences between the simulated PXRD patterns of different polymorphs arise from variations in molecular arrangements and modes of interaction within the crystal lattice. nih.gov

The following interactive table illustrates hypothetical PXRD peak data for two different polymorphs of this compound.

Hypothetical PXRD Data for this compound Polymorphs

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| 2θ (°) | Relative Intensity (%) | 2θ (°) | Relative Intensity (%) |

| 10.5 | 100 | 11.2 | 85 |

| 15.2 | 80 | 16.8 | 100 |

| 21.0 | 95 | 22.5 | 70 |

| 25.8 | 65 | 28.1 | 90 |

Microscopic Analysis of this compound Derived Materials

Microscopy techniques are essential for visualizing the morphology and structure of materials derived from this compound at various length scales.

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of materials at the micro- and nanoscale. It works by scanning a focused beam of electrons over a sample's surface and detecting the signals that result from the electron-sample interactions. The most common signals are secondary electrons, which produce detailed images of the surface features.

For materials derived from this compound, such as polymers or metal-organic frameworks (MOFs), SEM can provide valuable information about:

Particle size and shape: Determining the dimensions and morphology of individual particles.

Surface texture: Visualizing features such as roughness, porosity, and grain boundaries.

Crystal habit: Observing the characteristic external shape of crystals.

Dispersion of components: Assessing the distribution of different phases in a composite material.

A study on a MOF precursor synthesized using biphenyl-4,4'-dicarboxylic acid, a closely related compound, utilized SEM to observe aggregates of interpenetrated crystallites and the coexistence of these crystallites with a pulverulent material. researchgate.net This demonstrates the utility of SEM in characterizing the morphology of materials derived from biphenyl-based ligands.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale. ornl.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. nih.gov This allows for the detailed analysis of features such as crystal lattice fringes, defects, and the dispersion of nanoparticles within a matrix.

For nanomaterials derived from this compound, TEM can be used to:

Determine nanoparticle size and size distribution with high accuracy.

Visualize the internal structure and crystallinity of materials.

Analyze the dispersion of nanoscale fillers in a polymer matrix.

Identify different phases based on their electron diffraction patterns.

The application of TEM is crucial for understanding the structure-property relationships in nanocomposites and other advanced materials incorporating this compound. nih.gov Dark field TEM, for instance, can be a useful tool for identifying inorganic nanoparticles within biological matrices. nih.gov

Computational Chemistry for Understanding this compound Reactivity and Structure